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Compound of Interest

Compound Name:
2-Butanone, 1-(1,3-benzodioxol-5-

yl)-

Cat. No.: B104480 Get Quote

An In-depth Technical Guide to 2-Butanone, 1-(1,3-benzodioxol-5-yl)-

Introduction
2-Butanone, 1-(1,3-benzodioxol-5-yl)-, also known by its IUPAC name 1-(1,3-benzodioxol-5-

yl)butan-2-one, is a ketone derivative of significant interest in organic synthesis and medicinal

chemistry.[1] The molecule incorporates a benzodioxole ring system, a common functional

group in natural products and pharmacologically active compounds, fused to a butanone

moiety.[1] This structure serves as a versatile intermediate for the synthesis of more complex

molecules, including potential therapeutic agents and other specialized chemical compounds.

[1] This document provides a comprehensive overview of its chemical properties, synthesis,

analytical characterization, and biological context, intended for researchers and professionals

in the fields of chemistry and drug development.

Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
are summarized below. These properties are crucial for its handling, purification, and

application in synthetic chemistry.

Table 1: Chemical Identifiers and Nomenclature
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Identifier Type Value

IUPAC Name 1-(1,3-benzodioxol-5-yl)butan-2-one[2]

CAS Number 23023-13-4[2]

Molecular Formula C₁₁H₁₂O₃[1][2]

Synonyms
1-(3,4-Methylenedioxyphenyl)-2-butanone,

MDP-2-B, MDBK

InChI Key SWKXHWCUDGJLNA-UHFFFAOYSA-N[2]

Canonical SMILES CCC(=O)CC1=CC2=C(C=C1)OCO2[2]

Table 2: Physicochemical Data
Property Value

Molecular Weight 192.21 g/mol [1][2]

Boiling Point 130–134°C at 0.1 Torr[1]

Density 1.175 g/cm³[1]

LogP (Octanol/Water) 1.9369[1]

Appearance
White to off-white crystals or powder (inferred

from similar compounds)[3]

Synthesis and Reactivity
The synthesis of 2-Butanone, 1-(1,3-benzodioxol-5-yl)- typically involves coupling the

benzodioxole core with a butanone precursor. The ketone functional group is the primary site of

reactivity, enabling a variety of chemical transformations.

Experimental Protocol: Palladium-Catalyzed Synthesis
A common method for synthesizing this compound is through a palladium-catalyzed coupling

reaction. The following is a representative protocol based on established methodologies for

similar aryl ketones.[1]
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Objective: To synthesize 1-(1,3-benzodioxol-5-yl)butan-2-one from 5-bromobenzodioxole and

2-butanone.

Materials:

5-bromobenzodioxole

2-butanone

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

Cesium Carbonate (Cs₂CO₃)

Toluene (anhydrous)

Hydrochloric Acid (1M)

Saturated Sodium Bicarbonate solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate

Procedure:

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

Argon), combine cesium carbonate, Pd₂(dba)₃, and BINAP.

Reagent Addition: Add anhydrous toluene to the flask, followed by 5-bromobenzodioxole and

an excess of 2-butanone.

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 12-

24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter it

through a pad of celite to remove the catalyst.

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl,

saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

using a hexane-ethyl acetate gradient as the eluent, to yield the pure product.

Chemical Reactivity
The benzodioxole ring provides aromatic stability, while the ketone group is a key site for

further functionalization.[1]

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like

sodium borohydride (NaBH₄).

Oxidation: While the ketone itself is resistant to further oxidation, adjacent positions can be

targeted under specific conditions.

Aldol Condensation: The α-protons adjacent to the carbonyl group are acidic, allowing the

compound to act as a nucleophile in aldol addition and condensation reactions to form more

complex structures like chalcones.[1][4]

5-Bromobenzodioxole
Pd₂(dba)₃ / BINAP
Cs₂CO₃, Toluene

2-Butanone

1-(1,3-benzodioxol-5-yl)butan-2-oneReflux

Click to download full resolution via product page

Caption: Palladium-catalyzed cross-coupling synthesis.
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Analytical Characterization
A combination of chromatographic and spectroscopic techniques is required for the

unambiguous identification and purity assessment of 1-(1,3-benzodioxol-5-yl)butan-2-one.

Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for

identifying the compound and its impurities. The mass spectrum is characterized by a

molecular ion peak and specific fragmentation patterns resulting from the cleavage of the

butanone side chain.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, often with a C18

column, is used for purity analysis and purification.[1]

Spectroscopy
While specific spectral data for this exact isomer is not widely published, the expected signals

can be predicted based on its structure and data from close isomers like 4-(3,4-

methylenedioxyphenyl)-2-butanone.[5][6]

¹H NMR: Expected signals would include a triplet for the terminal methyl group, a quartet for

the adjacent methylene group, singlets for the methylene bridge of the dioxole ring and the

methylene group alpha to the carbonyl, and distinct signals for the three aromatic protons.

¹³C NMR: The spectrum would show 11 distinct carbon signals, including a signal for the

carbonyl carbon (~209 ppm), signals for the aromatic carbons, and signals for the aliphatic

carbons of the butanone chain.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O

stretch would be prominent around 1715 cm⁻¹. Other key signals would include C-H

stretches for the aromatic and aliphatic groups, and C-O stretches for the ether linkages in

the dioxole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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